Paludosic acid
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Overview
Description
Paludosic acid is a chemical compound with the molecular formula C23H28O8 . It is known to occur with cryptochlorophaeic acid in Ramalina paludosa B.Moore . The concentration of this compound relative to that of cryptochlorophaeic acid is greater in specimens from the Mountains .
Molecular Structure Analysis
This compound is a meta-depside with the same methylation pattern as cryptochlorophaeic acid . The infrared spectrum of this compound shows several peaks, including 3470 (OH), 1735 and 1720 (depside C=O), 1645 (bonded C=O), 1625 and 1585 (aryl C=C), and 1225 (a medium peak absent in the spectrum of cryptochlorophaeic acid) .
Scientific Research Applications
Antinociceptive Properties
- Paludosic acid, found in the Brazilian medicinal plant Wedelia paludosa, has demonstrated significant antinociceptive effects. This was revealed in a study where fractions from the plant, including kaurenoic acid and luteolin, showed marked action against pain in mice models, surpassing well-known analgesics like acetyl salicylic acid and acetaminophen (Block et al., 1998).
Distribution in Plant Parts
- A comparative study of different parts of Wedelia paludosa indicated that kaurenoic acid, a primary active compound which may include this compound, is found in all parts of the plant but is more concentrated in roots and stems. This information is crucial for standardizing extracts and phytopreparations of the plant (Bresciani et al., 2000).
Occurrence in Lichen
- In the lichen Ramalina asahinae, this compound was identified among other new depsides. This discovery was part of a study that synthesized and identified these compounds, indicating their natural presence in several Ramalina species (Chester & Elix, 1978).
Phytochemical Analysis
- Further phytochemical investigation of Wedelia paludosa revealed the presence of a new eudesmanolide lactone named paludolactone, along with other compounds such as kaurenoic and oleanolic acids. This study used NMR and MS spectroscopic analysis for compound elucidation, highlighting the diverse chemical profile of the plant (Filho et al., 2004).
Properties
CAS No. |
19833-81-9 |
---|---|
Molecular Formula |
C23H28O8 |
Molecular Weight |
432.469 |
IUPAC Name |
2,4-dihydroxy-3-(4-hydroxy-2-methoxy-6-propylbenzoyl)oxy-6-pentylbenzoic acid |
InChI |
InChI=1S/C23H28O8/c1-4-6-7-9-14-11-16(25)21(20(26)19(14)22(27)28)31-23(29)18-13(8-5-2)10-15(24)12-17(18)30-3/h10-12,24-26H,4-9H2,1-3H3,(H,27,28) |
InChI Key |
GCOSLHRJBVGUAR-UHFFFAOYSA-N |
SMILES |
CCCCCC1=CC(=C(C(=C1C(=O)O)O)OC(=O)C2=C(C=C(C=C2OC)O)CCC)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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